2-Ethoxy-4-propoxybenzaldehyde
Description
2-Ethoxy-4-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with ethoxy and propoxy groups at the 2 and 4 positions, respectively. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Properties
CAS No. |
433731-19-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-ethoxy-4-propoxybenzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-3-7-15-11-6-5-10(9-13)12(8-11)14-4-2/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
HMGAMSCKHZMOMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-propoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-ethoxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in industrial settings to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: The ethoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: 2-Ethoxy-4-propoxybenzoic acid.
Reduction: 2-Ethoxy-4-propoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Scientific Research Applications
2-Ethoxy-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-propoxybenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The ethoxy and propoxy groups influence the reactivity and selectivity of these reactions by providing steric and electronic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-ethoxy-4-propoxybenzaldehyde: Similar structure but with a chloro group instead of a hydrogen atom at the 2 position.
3-Ethoxy-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a propoxy group at the 4 position.
Uniqueness
2-Ethoxy-4-propoxybenzaldehyde is unique due to the specific positioning of the ethoxy and propoxy groups, which can influence its reactivity and applications in synthesis. The combination of these groups provides a balance of steric hindrance and electronic effects that can be advantageous in certain chemical reactions.
Biological Activity
2-Ethoxy-4-propoxybenzaldehyde (C12H16O3) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and related research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an ethoxy group and a propoxy group attached to a benzaldehyde moiety. The molecular structure can be represented as follows:
- Molecular Formula: C12H16O3
- Molecular Weight: 208.25 g/mol
- CAS Number: 350988-41-9
Synthesis
The synthesis of this compound typically involves the reaction of 4-propoxybenzaldehyde with ethylene oxide or other ethylating agents under controlled conditions. This process can be optimized for yield and purity through various reaction conditions, including temperature, solvent choice, and catalyst use.
Biological Activity
Research has indicated several noteworthy biological activities associated with this compound:
1. Anticancer Activity
Recent studies have explored the anticancer properties of compounds structurally related to this compound. For example, analogues have demonstrated significant cytotoxic effects against various cancer cell lines, including gastric and esophageal cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, suggesting that compounds with similar structures may exhibit comparable effects .
2. Antimicrobial Properties
Compounds in the same chemical class have shown antimicrobial activity against a range of pathogens. The presence of alkoxy groups is believed to enhance membrane permeability, allowing these compounds to exert their effects more effectively against bacterial strains .
3. Anti-inflammatory Effects
Some studies suggest that derivatives of this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators. This effect could be beneficial in treating chronic inflammatory conditions .
Research Findings
A variety of studies have investigated the biological activity of related compounds, yielding insights into their mechanisms of action:
Case Studies
- Anticancer Efficacy : A study on benzylidene cyclohexanone derivatives found that modifications similar to those in this compound resulted in enhanced anticancer activity compared to curcumin, with significant induction of apoptosis observed in treated cells .
- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of various alkoxy-substituted benzaldehydes against common bacterial strains, demonstrating that compounds with propoxy substitutions had superior activity due to increased hydrophobicity and membrane interaction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
